molecular formula C23H23ClN2O B11117877 2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide

2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide

Cat. No.: B11117877
M. Wt: 378.9 g/mol
InChI Key: PTKVITFESKKHKW-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core, a chlorophenyl group, a cyclohexyl group, and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)-N-cyclohexylquinoline-4-carboxamide: Lacks the methyl group at the 3-position.

    2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide is unique due to the presence of the methyl group at the 3-position and the carboxamide group at the 4-position

Properties

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-cyclohexyl-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C23H23ClN2O/c1-15-21(23(27)25-18-10-3-2-4-11-18)19-12-5-6-13-20(19)26-22(15)16-8-7-9-17(24)14-16/h5-9,12-14,18H,2-4,10-11H2,1H3,(H,25,27)

InChI Key

PTKVITFESKKHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4CCCCC4

Origin of Product

United States

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